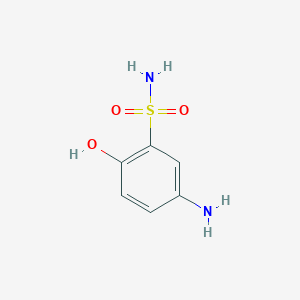

5-Amino-2-hydroxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVYEDSEHZPYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Hydroxybenzenesulfonamide

Established Synthetic Pathways for 5-Amino-2-hydroxybenzenesulfonamide

The synthesis of this compound can be achieved through several routes, often involving multi-step processes that incorporate key reactions like sulfonation, nitration, reduction, and amination.

Multi-Step Synthesis from Precursors

A common strategy for synthesizing aminohydroxybenzenesulfonamides involves a multi-step sequence starting from readily available precursors. For instance, the synthesis can begin with the sulfonation of a substituted benzene (B151609) derivative, followed by the introduction of nitro and amino groups.

A patented method for a related compound, 2-methyl-5-aminobenzenesulfonamide, illustrates a typical multi-step approach. This process involves:

Sulfonation: Paranitrotoluene is reacted with chlorosulfonic acid in an organic solvent to yield 2-methyl-5-nitrobenzenesulfonyl chloride. google.com

Hydrogenation and Amination: The resulting sulfonyl chloride undergoes a high-temperature, high-pressure reaction with a catalyst (such as palladium on carbon), ammonia (B1221849) water, and an organic solvent to simultaneously reduce the nitro group to an amine and form the sulfonamide. google.com

This type of sequential modification of a simple aromatic starting material is a cornerstone of synthesizing complex substituted benzene rings.

Reductive Reactions in the Synthesis of Aminohydroxybenzenesulfonamides

Reduction reactions are crucial for the synthesis of aminohydroxybenzenesulfonamides, particularly for the conversion of a nitro group to the essential primary amine. The reduction of nitro compounds is a well-established transformation in organic chemistry. youtube.com

In the context of benzenesulfonamide (B165840) synthesis, the reduction of a nitro-substituted intermediate is a key step. For example, the synthesis of 2-methyl-5-aminobenzenesulfonamide involves the reduction of 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This reduction is often achieved through catalytic hydrogenation, utilizing catalysts like palladium on carbon, Raney nickel, or palladium hydroxide (B78521) under a hydrogen atmosphere. google.comyoutube.com

Reductive amination, a reaction that forms C-N bonds, also plays a significant role in the synthesis of amine-containing pharmaceuticals. nih.gov This reaction involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to an amine. youtube.com While not a direct synthesis of the primary amino group in this compound from a nitro group, it is a vital reaction for further derivatization of the amino group.

Sulfonation and Amination Techniques

Sulfonation is the process of introducing a sulfo group (–SO3H) or a halosulfonyl group (–SO2Cl) onto an aromatic ring. Direct sulfonation of phenolic compounds is one method to introduce the sulfonic acid group. smolecule.com For the synthesis of sulfonamides, the formation of a sulfonyl chloride is a key intermediate step. This is often achieved by reacting the aromatic compound with chlorosulfonic acid. google.com

Amination , the introduction of an amino group, can be accomplished in several ways. A common method is the reduction of a nitro group, as previously discussed. Another approach involves the hydrolysis of an N-acetylated amine. For example, a synthesis of 5-amino-2-methylbenzenesulfonamide (B32415) involves the hydrolysis of N-acetyltoluene-sulfonamide with hydrochloric acid. researchgate.net

Derivatization Strategies for the this compound Scaffold

The presence of reactive amino and hydroxyl groups on the this compound scaffold allows for a wide range of derivatization strategies to create novel compounds with potentially enhanced biological activities.

Modifications at the Amino Group (Position 5) and Amide Formation

The primary amino group at position 5 is a key site for chemical modification. It can readily undergo reactions to form various functional groups, with amide bond formation being a particularly common and important transformation.

Amide Formation: The amino group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form amides. youtube.com This reaction is fundamental in medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, the free aromatic amino group of substituted 5-aminobenzimidazoles can be modified by reacting with anhydrides, isocyanates, isothiocyanates, and sulfonyl chlorides. nih.gov

Schiff Base Formation: The amino group can be condensed with aldehydes to form Schiff bases, which are compounds containing a C=N double bond. mdpi.comnih.gov This reaction is typically carried out by refluxing the amine and aldehyde in a solvent like propan-2-ol. mdpi.comnih.gov

Other Modifications: Beyond amide and Schiff base formation, the amino group can be involved in other reactions, such as the formation of 2-oxoethylamine derivatives by reacting with bromoacetophenones. mdpi.com

Modifications at the Hydroxyl Group (Position 2)

The hydroxyl group at position 2 offers another site for derivatization, allowing for the synthesis of ethers and esters.

Ether Formation: The hydroxyl group can be converted into an ether by reacting with an alkyl halide in the presence of a base. For example, the hydroxyl group of certain benzenesulfonamide derivatives has been converted to an ethoxy group using ethyl iodide and potassium hydroxide. nih.gov

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. smolecule.com This reaction provides another avenue for modifying the properties of the parent compound.

The ability to selectively modify these functional groups allows chemists to fine-tune the physicochemical and biological properties of the this compound scaffold, leading to the development of new chemical entities with desired characteristics.

Modifications at the Sulfonamide Moiety (e.g., N-substitution)

The sulfonamide group of this compound is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical and biological properties. N-substitution of the sulfonamide is a common strategy to create libraries of derivatives with diverse functionalities.

A general approach to N-alkylation of sulfonamides involves reacting the parent sulfonamide with an electrophile in the presence of a base. For instance, N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides have been synthesized by reacting the corresponding sulfonamide with different electrophiles, such as alkyl halides, in the presence of sodium hydride and N,N-dimethyl formamide (B127407) (DMF). asianpubs.org This method provides a straightforward route to a variety of N-alkylated and N-arylated derivatives. Research has shown that such modifications can significantly influence the biological activity of the resulting compounds. For example, certain N-methyl and N-allyl derivatives of (5-chloro-2-methoxyphenyl)benzene sulfonamide have demonstrated inhibitory activity against acetylcholinesterase. asianpubs.org

The introduction of different substituents on the nitrogen atom can lead to varied interactions with biological targets. For example, a comparative study of N-substituted benzenesulfonamides binding to human carbonic anhydrases revealed that N-substitution can induce significant conformational changes in the molecule's binding mode within the enzyme's active site. nih.gov A nitro group, for instance, can occupy a hydrophilic pocket, while a dimethylamino group can engage in van der Waals interactions with other residues. nih.gov These subtle changes in interaction can be exploited to fine-tune the potency and selectivity of the inhibitors. nih.gov

Here is an interactive data table summarizing some N-substituted sulfonamide derivatives and their synthetic approach:

| Derivative Name | Starting Sulfonamide | Electrophile | Base/Solvent | Reference |

| N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamide | N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Methyl iodide | NaH/DMF | asianpubs.org |

| N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | Allyl bromide | NaH/DMF | asianpubs.org |

| N-2"-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | 2-Phenylethyl bromide | NaH/DMF | asianpubs.org |

| N-nitrosulfonamide derivative | Aminosulfonamide | Not Specified | Not Specified | nih.gov |

Integration into Heterocyclic and Fused Ring Systems

The amino and hydroxyl groups of this compound serve as versatile handles for the construction of heterocyclic and fused ring systems. These more complex architectures can lead to compounds with novel biological activities and improved pharmacological profiles.

One common strategy involves the condensation of the amino group with a suitable precursor to form a new heterocyclic ring. For example, Schiff bases can be synthesized by reacting 3-amino-4-hydroxybenzenesulfonamide (B74053) with various aromatic aldehydes in refluxing propan-2-ol. nih.govmdpi.com These Schiff bases can then be further transformed into other heterocyclic systems. nih.govmdpi.com

Another approach is the construction of fused ring systems. For instance, aminobenzopyranoxanthenes with nitrogen-containing fused rings have been synthesized through methods that allow for the creation of previously inaccessible asymmetric structures. nih.gov The synthesis of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d] nih.govunibo.itunife.ittriazolo[1,5-a] unibo.ituniroma1.itdiazepinone, has been achieved through a retro Diels-Alder procedure. rsc.orgresearchgate.net

The integration of this compound into more complex ring systems is a powerful strategy for generating novel chemical entities. A study on the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine utilized a one-pot, three-step cascade process involving five reactive centers, including an amide and an amine. rsc.orgresearchgate.net

The following table provides examples of heterocyclic and fused ring systems derived from amino-hydroxy-benzenesulfonamide derivatives:

| Heterocyclic/Fused Ring System | Starting Material | Key Reaction Type | Reference |

| Schiff Bases | 3-Amino-4-hydroxybenzenesulfonamide and aromatic aldehydes | Condensation | nih.govmdpi.com |

| Aminobenzopyranoxanthenes | Not specified | Not specified | nih.gov |

| 9H-benzo[f]pyrimido[1,2-d] nih.govunibo.itunife.ittriazolo[1,5-a] unibo.ituniroma1.itdiazepinone | Not specified | Retro Diels-Alder | rsc.orgresearchgate.net |

| Alicyclic quinazolinotriazolobenzodiazepine derivatives | Cyclohexane, cyclohexene, and norbornene β-amino amides | One-pot, three-step cascade | rsc.orgresearchgate.net |

| 5-amino-1H-pyrazole-4-carbonitriles | Malononitrile, phenyl hydrazine, and various benzaldehyde (B42025) derivatives | Three-component, one-pot synthesis | nih.gov |

Combinatorial and Parallel Synthesis of Derivatives

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are often employed. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities.

Parallel synthesis, where multiple reactions are carried out simultaneously in an array format, is a common strategy. uniroma1.it This can be done using multiwell plates, allowing for the convenient synthesis and screening of hundreds of compounds. researchgate.net For example, the synthesis of aniline (B41778) analogues has been achieved through the copper-catalyzed cross-coupling of substituted phenyl bromides with an amine. nih.gov

Split-and-mix synthesis is another powerful technique for creating large combinatorial libraries. uniroma1.it This method involves dividing a solid support (like resin beads) into portions, reacting each portion with a different building block, and then mixing the portions together before the next reaction step. This process can generate a vast number of unique compounds. uniroma1.it

The design of these libraries is crucial. "Universal Libraries" have been conceptualized, aiming to cover a broad range of "pharmacological space" by using a set of core templates with multiple, differentially protected functionalities that are then decorated with diverse building blocks. uniroma1.it

An example of a library synthesis is the preparation of 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, where various alkyl, amino, ethereal, and heterocyclic fragments were incorporated into the molecular structure. nih.govmdpi.com This was achieved by first reacting 4-hydroxy-3-aminobenzenesulfonamide with itaconic acid to form a carboxylic acid intermediate, which was then further derivatized. nih.govmdpi.com

Advanced Synthetic Approaches and Process Optimization

Beyond the fundamental transformations, modern synthetic chemistry focuses on developing more efficient, sustainable, and controlled methods for preparing this compound and its derivatives.

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unife.it In the context of synthesizing derivatives of this compound, this translates to using less hazardous solvents, reducing waste, and improving energy efficiency. unife.it

One key area of focus is the use of greener solvents. Water is considered the greenest solvent, and efforts have been made to develop water-based synthetic methods. semanticscholar.org For peptide synthesis, which shares some principles with the synthesis of sulfonamide derivatives, innovative methodologies are being developed to replace hazardous solvents like N,N-dimethylformamide (DMF). nih.gov Acetonitrile is considered a more attractive alternative due to its lower toxicity and environmental impact. nih.gov

The development of one-pot protocols is another green chemistry strategy. These procedures, which avoid the need for intermediate work-ups and purifications, can significantly reduce solvent usage and waste generation. unibo.it For example, a one-pot synthesis of oligopeptides has been developed that demonstrates a very low process mass intensity (PMI), a key metric for evaluating the greenness of a process. unibo.it

Catalytic Systems and Reaction Condition Optimization

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Various catalytic systems have been developed for the synthesis of sulfonamide derivatives and related compounds. For instance, a novel catalyst consisting of nano copper stabilized on a layered double hydroxide has been used for the three-component, one-pot synthesis of pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives. nih.gov This catalyst demonstrated high activity and selectivity, allowing for the synthesis to be carried out in an environmentally friendly water/ethanol solvent at a mild temperature of 55 °C. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, is another important area. A biomimetic organocatalyst has been developed for peptide synthesis, which operates through a redox condensation procedure to activate carboxylic acids. nih.gov The optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is critical for maximizing yield and purity. For example, in the catalytic asymmetric synthesis of β2-amino acids, it was found that lowering the temperature and using pentane (B18724) as a solvent significantly increased the enantioselectivity of the reaction. nih.gov

Control of Regioselectivity and Stereochemistry in Synthesis

For complex molecules with multiple reactive sites, controlling the regioselectivity (which site reacts) and stereochemistry (the 3D arrangement of atoms) is a significant challenge.

In the synthesis of derivatives of this compound, the presence of multiple functional groups requires careful control to achieve the desired isomer. For example, in the synthesis of 2-amino-3- and -5-hydroxybenzenesulfonamides, specific synthetic routes are necessary to obtain the desired positional isomers. rsc.org

The stereochemistry of the final product is also critical, especially for biologically active compounds where only one enantiomer or diastereomer may be active. Asymmetric catalysis is a powerful tool for controlling stereochemistry. For example, a confined imidodiphosphorimidate (IDPi) catalyst has been developed for the asymmetric synthesis of unprotected β2-amino acids, yielding products with high enantioselectivity. nih.gov The stereochemistry and relative configurations of complex fused ring systems, such as quinazolinotriazolobenzodiazepine derivatives, have been determined using 1D and 2D NMR spectroscopy and X-ray crystallography. rsc.orgresearchgate.net

Industrial Synthesis Considerations for Benzenesulfonamide Intermediates

The industrial-scale synthesis of benzenesulfonamide intermediates, such as this compound, is governed by principles of efficiency, cost-effectiveness, and environmental stewardship. The manufacturing processes for analogous compounds, particularly isomers like 2-aminophenol-4-sulfonamide and the precursor p-aminophenol, provide a framework for understanding the key considerations for large-scale production.

A common industrial route to aminophenol sulfonamides begins with a substituted nitrobenzene (B124822). patsnap.comgoogle.com For instance, the production of 2-aminophenol-4-sulfonamide often starts with o-nitrochlorobenzene. google.com This undergoes a multi-step process that includes chlorosulfonation, amination, hydrolysis, and finally, reduction of the nitro group to an amine. patsnap.comgoogle.com

Key considerations in these industrial processes include:

Raw Material Sourcing and Cost: The selection of starting materials is a critical economic factor. For example, p-aminophenol, a crucial precursor for many pharmaceuticals, was traditionally made from p-nitrobenzene via iron-acid reduction. researchgate.net More modern, environmentally friendly methods involve catalytic hydrogenation of nitrobenzene. google.com The cost and availability of reagents like chlorosulfonic acid and reducing agents are also significant. patsnap.comresearchgate.net

Reaction Conditions and Yield Optimization: Industrial processes are meticulously optimized to maximize yield and throughput. This includes controlling reaction temperatures, pressures, and times. For example, in the chlorosulfonation of o-nitrochlorobenzene, the temperature is carefully managed, and the reaction can take several hours. patsnap.com The molar ratios of reactants are also precisely controlled to ensure complete conversion and minimize side products. google.com

Catalyst Selection and Use: Catalytic processes are favored in industrial settings as they can increase reaction rates and selectivity, often under milder conditions. In the production of p-aminophenol, platinum catalysts are used for the hydrogenation of nitrobenzene. google.com The choice of catalyst and its lifecycle (recovery and reuse) are important economic and environmental considerations. researchgate.net

Solvent Use and Recovery: The choice of solvent is critical for reaction efficiency and safety. In some sulfonamide preparations, solvents like nitrobenzene or benzene are used and subsequently recovered through distillation. google.com The trend is towards using greener solvents and minimizing their use wherever possible.

Waste Management and Environmental Impact: The production of benzenesulfonamides can generate significant waste streams, including acidic and chlorinated byproducts. patsnap.comgoogle.com Modern industrial methods aim to reduce waste. For example, improved chlorosulfonation processes have been developed to decrease the amount of chlorosulfonic acid needed, thereby reducing waste and production costs. patsnap.com The move from iron-acid reduction to catalytic hydrogenation for producing aminophenols also represents a shift towards a more environmentally benign process. researchgate.net

Purification of Intermediates and Final Product: Achieving high purity of the final intermediate is essential, especially for pharmaceutical applications. Industrial processes incorporate steps like crystallization, filtration, and washing to purify the product. researchgate.net The pH of the solution is often adjusted to facilitate the precipitation and isolation of the product in a pure form. google.com

The following table outlines typical reaction parameters for the synthesis of a related benzenesulfonamide intermediate, highlighting the types of data crucial for industrial production.

| Reaction Step | Reactants | Reagents/Catalysts | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfonation | o-Nitrochlorobenzene | Chlorosulfonic acid | 110°C | 4 hours | 96.88% | patsnap.com |

| Chlorination | 4-chloro-3-nitrobenzenesulfonic acid | Thionyl chloride | 70°C | 2 hours | ||

| Amination | 4-chloro-3-nitrobenzenesulfonyl chloride | Concentrated ammonia water | 19°C rising to 36°C | 3.5 hours | 90% | patsnap.com |

| Reduction | Product from amination | Iron | Not specified | Not specified | Not specified | chemicalbook.com |

The synthesis of this compound would likely follow a similar pathway, potentially starting from a protected p-aminophenol or a suitable nitroaromatic precursor. The industrial considerations would remain focused on optimizing each step for safety, yield, purity, and environmental sustainability.

Structure Activity Relationship Sar Studies of 5 Amino 2 Hydroxybenzenesulfonamide Derivatives

Ligand Design Principles Based on the 5-Amino-2-hydroxybenzenesulfonamide Framework

One area of focus has been the development of carbonic anhydrase (CA) inhibitors. mdpi.com Research has shown that introducing various fragments at the 3-amino position of the benzenesulfonamide (B165840) ring significantly impacts binding affinities for different CA isoenzymes. mdpi.com For instance, the synthesis of derivatives bearing modified Schiff bases, β-alanine, aminoketone, imidazole (B134444), and 5-oxopyrrolidine fragments has been explored. mdpi.comnih.gov

A notable finding is the effect of substituents on the 5-oxopyrrolidine fragment. Varying the size of the substituent at the 3-position of this ring system allows for the modulation of binding profiles to different CA isoenzymes. nih.gov For example, aminoketone derivatives with a phenyl substituent demonstrated strong affinity for several CA isoenzymes, with Kd values ranging from 0.14 to 3.1 μM. mdpi.com In contrast, replacing the phenyl ring with a 2-naphthyl substituent led to a five-fold increase in affinity for the CAIV isoenzyme. nih.gov

Furthermore, the introduction of a chlorine atom at the meta position of the benzenesulfonamide ring has been shown to enhance the binding of pyrrolidinone-based derivatives compared to their non-chlorinated counterparts. mdpi.comnih.gov The strategic placement of dimethyl groups at the ortho positions of chlorinated benzenesulfonamides with a 5-oxopyrrolidine linker at the para position resulted in a stronger affinity for the CAVB isoenzyme. mdpi.com

The following table summarizes the effect of different substituents on the binding affinity of this compound derivatives to various Carbonic Anhydrase isoenzymes.

| Derivative Group | Substituent | Target Isoenzyme | Observed Affinity (Kd) | Reference |

| Aminoketones | Phenyl | CAI, CAII, CAVII, CAIX, CAXIV | 0.14–3.1 μM | mdpi.com |

| Schiff Bases | 2-Naphthyl | CAIV | 5.5 μM | nih.gov |

| Pyrrolidinone-based | Chlorine (meta position) | General CAs | Increased affinity | mdpi.comnih.gov |

| Chlorinated Pyrrolidinone-based | Dimethyl (ortho positions) | CAVB | Stronger affinity | mdpi.com |

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel core structures (scaffolds) that maintain or improve the biological activity of a known active compound. nih.govbhsai.org This strategy is particularly valuable for discovering compounds with improved properties, such as enhanced efficacy or better pharmacokinetic profiles. nih.govbhsai.org The process involves modifying the central core of a molecule while preserving the essential pharmacophoric features required for biological activity. nih.gov

Bioisosteric replacement, a key component of scaffold hopping, involves the substitution of an atom, functional group, or molecular fragment with another that possesses similar physical and chemical properties. drughunter.com This approach can lead to new molecules with optimized characteristics, including potency, selectivity, metabolic stability, and reduced toxicity. drughunter.com

In the context of sulfonamide-based compounds, bioisosteric replacements have been historically significant. For example, the sulfonamide group itself is a well-known bioisostere of a carboxylic acid, a discovery that was pivotal in the development of antibacterial drugs. drughunter.com More contemporary strategies involve the use of heterocyclic rings like triazoles, imidazoles, and oxadiazoles (B1248032) to replace amide bonds, which can enhance metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov For instance, 1,2,4-oxadiazoles have been successfully employed as amide bioisosteres, leading to compounds with comparable potency and improved metabolic stability. nih.gov

A specific example of scaffold hopping involves the replacement of a t-butyl group with a trimethylsilyl (B98337) group, which resulted in a significant reduction in lipophilicity without altering biological activity or metabolism. cambridgemedchemconsulting.com Another innovative bioisostere for the t-butyl group is the trifluoromethyl oxetane, which has been shown to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

The following table illustrates examples of bioisosteric replacements and their impact on molecular properties.

| Original Group | Bioisosteric Replacement | Impact on Properties | Reference |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced metabolic stability | drughunter.com |

| Amide | 1,2,4-Oxadiazole | Improved metabolic stability | nih.gov |

| t-Butyl | Trimethylsilyl | Reduced lipophilicity | cambridgemedchemconsulting.com |

| t-Butyl | Trifluoromethyl oxetane | Decreased lipophilicity, improved metabolic stability | cambridgemedchemconsulting.com |

The rational design of targeted chemical libraries based on the this compound scaffold is a strategic approach to systematically explore chemical space and identify compounds with desired biological activities. This process involves the synthesis of a focused set of derivatives with carefully selected modifications to probe specific interactions with a biological target.

An example of this approach is the synthesis of a series of novel 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives to investigate their potential as carbonic anhydrase (CA) inhibitors. mdpi.comnih.gov By creating a library of compounds with diverse fragments such as modified Schiff bases, β-alanines, aminoketones, imidazoles, and 5-oxopyrrolidines at the 3-amino position, researchers can systematically evaluate the impact of these modifications on binding affinity and selectivity for various CA isoenzymes. mdpi.comnih.gov

This targeted approach allows for the efficient identification of structure-activity relationships. For instance, the observation that chlorinated pyrrolidinone-based benzenesulfonamides exhibit stronger binding than their non-chlorinated analogs directly informs the next cycle of library design, guiding chemists to incorporate halogen atoms at specific positions to enhance potency. mdpi.com Similarly, the discovery that varying the substituent size on the 5-oxopyrrolidine fragment can modulate the binding profile provides a clear strategy for optimizing selectivity towards different CA isoenzymes. nih.gov

The following table outlines the design strategy for a targeted chemical library of this compound derivatives.

| Core Scaffold | Position of Modification | Diverse Fragments Introduced | Rationale |

| 3-Amino-4-hydroxybenzenesulfonamide | 3-Amino position | Modified Schiff bases, β-alanines, aminoketones, imidazoles, 5-oxopyrrolidines | To explore the impact of different functionalities on binding to carbonic anhydrases. |

| Benzenesulfonamide ring | Meta position | Chlorine atom | To investigate the effect of halogenation on binding affinity. |

| 5-Oxopyrrolidine fragment | 3-Position | Varied substituent sizes | To modulate selectivity for different carbonic anhydrase isoenzymes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in rational drug design, allowing for the prediction of the activity of new, unsynthesized molecules and providing insights into the structural features that govern their biological function. nih.govresearchgate.net

In the context of benzenesulfonamide derivatives, 2D-QSAR studies have been employed to develop validated models for predicting the inhibitory activity against specific carbonic anhydrase (CA) isoforms, such as the tumor-associated hCA IX and hCA XII. nih.gov By analyzing a dataset of newly synthesized and previously reported derivatives, these models can identify the key molecular descriptors that control the inhibitory activity. nih.gov This information is invaluable for guiding the design of future isatin-based derivatives with potentially enhanced potency. nih.gov

The development of a robust QSAR model involves several steps, including the careful selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), and the application of statistical methods to derive a predictive equation. The resulting model's predictive power is then validated using an external test set of compounds.

Conformational Analysis and its Influence on Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific three-dimensional conformation of a molecule plays a crucial role in its ability to interact with a biological target, a process known as molecular recognition.

For example, in the design of antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R), 3-amino-4-hydroxybenzenesulfonamide is used as a key reagent. nih.gov The conformational flexibility or rigidity of the resulting antagonists will significantly influence their binding affinity and selectivity for the receptor. By understanding the conformational preferences of these molecules, medicinal chemists can design more potent and specific ligands.

Mechanistic Investigations of Molecular Interactions for 5 Amino 2 Hydroxybenzenesulfonamide Derivatives

Enzyme Inhibition Mechanism Research

Derivatives of the benzenesulfonamide (B165840) scaffold are a subject of significant research due to their potential to interact with a wide range of enzymatic targets. The presence of the sulfonamide group, often in conjunction with other functional groups like hydroxyl and amino moieties, allows for diverse binding interactions that are key to their biological activity.

The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Research into derivatives of aminohydroxybenzenesulfonamide has revealed specific inhibition profiles and selectivity against various human (h) CA isoforms.

A series of novel derivatives based on the 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold were synthesized and evaluated for their affinity towards human CAs. mdpi.com These studies utilize assays like the fluorescent thermal shift assay to measure binding affinity and determine selectivity for different isoforms. mdpi.comresearchgate.net The sulfonamide moiety typically anchors the inhibitor to the Zn(II) ion in the enzyme's active site. The substitution pattern on the benzenesulfonamide ring and its appendages then dictates the selectivity towards different CA isoforms by forming interactions with amino acid residues lining the active site cavity. nih.gov For instance, the crystal structures of a complex between a 2-pyrrolidinone (B116388) derivative of 3-amino-4-hydroxybenzenesulfonamide and isoforms CA I and CA II have been determined, providing detailed insight into the binding mode. mdpi.comresearchgate.net Some five-membered heterocyclic sulfonamide derivatives have shown significant inhibitory activity against isoforms hCA I, hCA II, and hCA IX, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Specifically, for one series, Kᵢ values for CA I ranged from 3–12 nM, for CA II from 0.20–5.96 nM, and for CA IX from 3–45 nM. nih.gov

Cathepsin B is a lysosomal cysteine protease belonging to the papain family, implicated in both normal physiological processes and various pathologies, including cancer. nih.goveurekaselect.com Its inhibition is a significant therapeutic goal. Inhibitors of Cathepsin B can be classified as reversible or irreversible, typically featuring an electrophilic group that reacts with the active site cysteine residue (Cys29). nih.govnih.gov

While direct inhibition data for 5-Amino-2-hydroxybenzenesulfonamide derivatives is not prominent, the study of related structures provides mechanistic insights. For example, vinyl sulfones, which contain a sulfone group, are effective irreversible inhibitors of papain-like cysteine peptidases, including cathepsins. nih.gov The unique structure of the Cathepsin B active site, particularly the S' pocket which is obstructed by a 19-residue "occluding loop," is a critical feature for designing selective inhibitors. plos.org This loop, containing His110 and His111, confers a distinctive C-terminal dipeptidyl exopeptidase activity to the enzyme and is a key target for inhibitor design. nih.govplos.org The inactivation of Cathepsin B can occur through the formation of Michael adducts with active site residues; for instance, the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) has been shown to inactivate the enzyme by forming covalent adducts with the catalytic Cys29 and His150 residues. nih.gov Synthetic inhibitors are often designed to leverage these reactive sites for potent and specific binding. nih.gov

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in melanin (B1238610) biosynthesis. Certain o-aminophenols are recognized as substrates for tyrosinase. Studies on derivatives of 2-hydroxymetanilic acid (3-amino-2-hydroxybenzenesulfonic acid), an isomer of the title compound, have shown that they act as substrates for mushroom tyrosinase. scilit.com The enzyme oxidizes these compounds to form corresponding phenoxazinone derivatives. scilit.com

The interaction between these o-aminophenolic substrates and the tyrosinase active site is influenced by the substitution pattern on the aromatic ring. The differing affinities and oxidation rates among various derivatives have led to new hypotheses regarding the binding mechanism within the enzyme's active site. scilit.com This suggests that compounds like this compound, which fit the o-aminophenol structural motif, could also potentially serve as substrates for tyrosinase, with their specific kinetics depending on the nature of the substituents.

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes mellitus, as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. mdpi.comnih.gov The sulfonamide moiety has been incorporated into various molecular scaffolds to create potent glycosidase inhibitors. researchgate.net

Studies have shown that sulfonamide derivatives can be effective inhibitors of both α-amylase and α-glucosidase. For example, a series of sulfonamide chalcones were identified as potent, non-competitive inhibitors of α-glucosidase. researchgate.net In one study, a 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone (B49325) demonstrated an IC₅₀ value of 0.4 µM against α-glucosidase. researchgate.net The mechanism often involves interactions between the sulfonamide group and key residues in the enzyme's active site. Molecular docking studies of a potent trichloro phenyl-substituted soritin sulfonamide derivative (IC₅₀ = 3.81 µM) revealed hydrogen bonding with active site residues Asp214, Glu276, and Asp349 of α-glucosidase. nih.gov

The type and position of substituents on the aromatic rings of the sulfonamide structure are critical for activity. scilit.com Research on cyclic sulfonamides (1,2-benzothiazine derivatives) found them to be non-competitive inhibitors of α-glucosidase and competitive inhibitors of α-amylase. mdpi.com

| Compound Type | Enzyme | Inhibition Constant (IC₅₀) | Inhibition Type | Ref |

| Sulfonamide Chalcone (20) | α-Glucosidase | 0.4 µM | Non-competitive | researchgate.net |

| Soritin Sulfonamide (13) | α-Glucosidase | 3.81 ± 1.67 µM | - | nih.gov |

| Cyclic Sulfonamide (12i) | α-Glucosidase | 25.88 µM | Non-competitive | mdpi.com |

| Cyclic Sulfonamide (12i) | α-Amylase | 7.52 µM | Competitive | mdpi.com |

| Acarbose (Standard) | α-Glucosidase | 2187.00 ± 1.25 µM | - | nih.gov |

| Acarbose (Standard) | α-Amylase | 17.0 µM | - | mdpi.com |

This table presents a selection of findings on sulfonamide derivatives as glycosidase inhibitors.

Phosphoinositide-specific phospholipase C (PLC) enzymes are crucial components of cellular signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govguidetopharmacology.org While the outline specifies inhibition, a key finding related to a benzenesulfonamide derivative demonstrates direct activation of this enzyme class.

A study identified 2,4,6-trimethyl-N-(meta-3-trifluoromethyl-phenyl)-benzenesulfonamide (m-3M3FBS) as a compound that directly stimulates PLC activity. nih.gov This compound was found to enhance PLC-dependent processes, such as superoxide (B77818) generation and transient increases in intracellular calcium, in various cell types. Further in vitro experiments confirmed that m-3M3FBS directly activates purified PLC isoforms (β2, β3, γ1, γ2, and δ1) without apparent isoform specificity. nih.gov The activation mechanism appears to be independent of G-protein involvement. nih.gov This discovery highlights that the benzenesulfonamide scaffold can serve as a modulator of PLC activity, although in this documented case, it functions as an activator rather than an inhibitor.

Nitric Oxide (NO) Generation Mechanisms from Related Sulfonamide Donors

Nitric oxide (NO) is a critical signaling molecule with diverse physiological roles, and NO-donor drugs are of significant therapeutic interest. nih.gov The release of NO from a donor molecule is a key aspect of its mechanism of action. While some donors release NO spontaneously, others require enzymatic activity or interaction with cofactors like thiols. nih.gov

Certain sulfonamide derivatives have been investigated as potential NO donors. The sulfonamide derivative GEA 3175, for example, is a weak NO donor in simple buffer solutions but releases significant amounts of NO in the presence of living cells or plasma. nih.gov This suggests that its mechanism of NO generation is not spontaneous and likely requires enzymatic degradation or the presence of thiols to proceed. nih.gov Another class of NO donors, furoxans (1,2,5-oxadiazole-2-oxides), can be designed to release NO either spontaneously or through activation by thiols, depending on the substituents on the furoxan ring. nih.govmdpi.com These mechanisms, particularly enzymatic or thiol-mediated decomposition, represent plausible pathways for designing benzenesulfonamide-based compounds that can be triggered to release NO in specific biological environments.

Immunomodulatory Mechanisms of Sulfonamide Compounds

The immunomodulatory effects of sulfonamide compounds extend beyond their well-established antimicrobial actions. Research indicates that these compounds can influence the immune system through various mechanisms, including the modulation of cytokine production and the induction of immune-priming responses.

One of the key immunomodulatory activities observed with sulfonamide derivatives is their ability to alter the balance of cytokines, which are crucial signaling proteins in the immune response. For example, studies on sulfonamide chalcone compounds in murine models have demonstrated a significant anti-inflammatory effect. These compounds were found to upregulate the expression of anti-inflammatory and regulatory cytokines, such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). nih.gov Concurrently, they downregulated the expression of pro-inflammatory cytokines like Tumor necrosis factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov This shift from a pro-inflammatory to an anti-inflammatory cytokine profile suggests a mechanism for resolving inflammation and modulating the host immune response. nih.gov

The following table summarizes the observed effects of a sulfonamide chalcone compound (4t) on cytokine gene expression in mouse peritoneal exudate cells (PECs).

| Cytokine | Effect of Sulfonamide Chalcone (4t) | Immune Function |

| TNF-α | Downregulation | Pro-inflammatory |

| IFN-γ | Downregulation | Pro-inflammatory |

| IL-10 | Upregulation | Anti-inflammatory/Regulatory |

| TGF-β | Upregulation | Anti-inflammatory/Regulatory |

This table illustrates the immunomodulatory effects of a representative sulfonamide chalcone compound on key cytokine expression. nih.gov

In addition to direct cytokine modulation, some sulfonamides have been identified as immune-priming agents, particularly in plant models. These compounds can enhance a plant's defense response to pathogens without acting as direct antibiotics at the effective concentrations for immune priming. nih.gov While the primary antibacterial mechanism of sulfonamides involves the inhibition of folate biosynthesis by acting as competitive antagonists of para-aminobenzoic acid (PABA), their immune-priming effect appears to be independent of this pathway. nih.govpicmonic.com Experiments have shown that the potentiation of pathogen-induced cell death by these sulfonamides was not reversed by the application of folate, indicating an unknown mechanism is at play. nih.gov

While a significant portion of the immune response to sulfonamides can be characterized by hypersensitivity reactions in some individuals, the direct modulatory effects on cytokine pathways highlight a more complex interaction with the immune system. picmonic.com These findings open avenues for exploring sulfonamide derivatives as potential therapeutic agents for conditions characterized by excessive inflammation.

Elucidation of Specific Ligand-Target Binding Modes

The biological activity of this compound and its derivatives is intrinsically linked to their molecular interactions with specific protein targets. The elucidation of these binding modes is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. Carbonic anhydrases (CAs) have been identified as significant targets for sulfonamide-based compounds.

Derivatives of benzenesulfonamides are known to bind to the active site of various CA isoenzymes. The primary interaction typically involves the coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) present in the enzyme's active site. This interaction is a hallmark of CA inhibitors. Beyond this key interaction, the specific binding affinity and selectivity for different CA isoenzymes are determined by the network of hydrogen bonds and van der Waals contacts formed between the ligand and the amino acid residues lining the active site cavity.

For instance, studies on derivatives of 3-Amino-4-hydroxy-benzenesulfonamide, a positional isomer of the title compound, reveal specific binding profiles against a panel of human carbonic anhydrase isoenzymes. The affinity of these compounds can be finely tuned by modifying the substituents on the benzenesulfonamide scaffold. nih.gov

The following table presents the dissociation constants (Kd) for a representative benzenesulfonamide derivative against several human CA isoenzymes, as determined by a thermal shift assay. nih.gov A lower Kd value indicates a stronger binding affinity.

| CA Isoenzyme | Dissociation Constant (Kd) | Binding Affinity |

| CA I | 6.2 nM | Very Strong |

| CA IX | 0.98 µM | Strong |

| CA IV | 17 µM | Weak |

| CA VI | 20 µM | Weak |

| CA III | No binding detected | None |

This table demonstrates the selective binding profile of a benzenesulfonamide derivative to different carbonic anhydrase isoenzymes. nih.gov

The specific binding mode can be summarized by these key interactions:

Coordination: The nitrogen atom of the deprotonated sulfonamide group binds directly to the catalytic Zn²⁺ ion in the active site of carbonic anhydrases.

Hydrogen Bonding: The -NH₂ and -SO₂NH₂ groups act as hydrogen bond donors and acceptors, forming interactions with amino acid residues (e.g., threonine, glutamine) and ordered water molecules within the active site.

Van der Waals Contacts: The aromatic ring and other substituents on the ligand form non-polar contacts with hydrophobic residues in the active site, contributing to the stability of the complex.

Understanding these specific ligand-target binding modes allows for the structure-based design of new derivatives with improved affinity and selectivity for desired biological targets.

Advanced Spectroscopic and Analytical Characterization of 5 Amino 2 Hydroxybenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a "fingerprint" of the compound's structure. For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed for complete spectral assignment. conicet.gov.ar

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals are indicative of the neighboring atoms and their spatial relationships. In the context of 5-Amino-2-hydroxybenzenesulfonamide derivatives, the aromatic protons typically appear in the range of δ 6.5-8.5 ppm. researchgate.net The protons of the amino (-NH2) and hydroxyl (-OH) groups are often observed as broad singlets and their chemical shifts can be influenced by solvent and concentration.

Aromatic Protons: The substitution pattern on the benzene (B151609) ring dictates the multiplicity and coupling constants of the aromatic protons. For instance, a trisubstituted ring, as in this compound, will exhibit a specific splitting pattern that can be used to confirm the relative positions of the substituents.

Amine and Hydroxyl Protons: The signals for these protons can be confirmed by D₂O exchange, where the labile protons are replaced by deuterium, causing their signals to disappear from the spectrum.

Sulfonamide Protons: The protons of the sulfonamide group (-SO₂NH₂) typically appear as a singlet, with a chemical shift that can vary depending on the molecular context. researchgate.net

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the carbon's hybridization and the nature of its attached atoms. mdpi.com

Aromatic Carbons: The carbon atoms of the benzene ring typically resonate in the region of δ 110-160 ppm. The carbons bearing the electron-donating amino and hydroxyl groups will be shielded (appear at a lower chemical shift), while the carbon attached to the electron-withdrawing sulfonamide group will be deshielded (appear at a higher chemical shift).

Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms (quaternary carbons) are often identified through techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT), or by their absence in a DEPT-135 spectrum and presence in a DEPT-90 spectrum (for CH groups). conicet.gov.ar

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Aromatic C-H | 110-140 |

| Aromatic C-N | 140-150 |

| Aromatic C-O | 150-160 |

| Aromatic C-S | 130-145 |

This table provides generalized chemical shift ranges and can vary based on the specific derivative and solvent used.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are essential. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org It is invaluable for tracing the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. conicet.gov.ar This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range correlations, for instance, from the aromatic protons to the carbon of the sulfonamide group.

TOCSY (Total Correlation Spectroscopy): This technique can establish correlations between all protons within a spin system, not just those that are directly coupled. nih.gov

The combined application of these 2D NMR methods allows for a comprehensive and confident structural elucidation of this compound and its derivatives. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, as the exact mass can distinguish between different combinations of atoms that may have the same nominal mass. For this compound (C₆H₈N₂O₃S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.gov

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact mass and elemental composition | Confirmation of the molecular formula C₆H₈N₂O₃S. |

Hyphenated Techniques (e.g., LC-MS, UHPLC-MS/MS) for Purity and Identification

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry, are instrumental in the analysis of complex mixtures and the assessment of compound purity. nih.govmdpi.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of a mixture by LC, and then each component is introduced into the mass spectrometer for detection and identification. This is a standard method for monitoring the progress of a chemical reaction and for assessing the purity of the final product. For derivatives of this compound, LC-MS can be used to identify any byproducts or unreacted starting materials.

UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is an even more powerful technique that offers higher resolution and faster separation times than conventional LC. nih.gov In MS/MS (or tandem mass spectrometry), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and is highly specific for the target analyte. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of SO₂ or NH₂. This technique is particularly valuable for the quantitative analysis of these compounds in complex matrices. mdpi.comnih.gov

The development of validated LC-MS/MS methods is crucial for the reliable quantification of this compound derivatives in various samples. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its functional groups and their vibrational modes.

Infrared (IR) Spectroscopy: The FT-IR spectrum of sulfonamide derivatives, which are structurally related to this compound, reveals characteristic absorption bands. For instance, in (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide (B165840), the N-S stretching vibration is observed in the 950-866 cm⁻¹ range. researchgate.net For aromatic nitriles, C-N stretching absorptions are typically seen between 1200-1350 cm⁻¹. researchgate.net In the case of 5-hydroxytryptamine, a related indole (B1671886) compound, the FTIR spectra show aliphatic C-H stretching frequencies in the 3000-2800 cm⁻¹ region. researchgate.net The presence of a hydroxyl group (O-H) is generally indicated by a broad peak around 3400 cm⁻¹, signifying intermolecular hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR data and is particularly useful for studying symmetric vibrations and bonds that are less polar. For 4-Amino-2-chloropyrimidine-5-carbonitrile, a related amino-substituted compound, Raman spectra have been recorded in the 3600-100 cm⁻¹ range to provide a detailed vibrational analysis. elsevierpure.com In studies of other sulfonamide derivatives, Raman and Surface-Enhanced Raman Scattering (SERS) have been used to investigate the molecule's orientation on metal surfaces, with changes in ring mode vibrations suggesting interactions between the surface and π-electrons. researchgate.net

A combined experimental and theoretical approach using Density Functional Theory (DFT) is often employed for a more precise assignment of vibrational modes. researchgate.netelsevierpure.comatlantis-press.com This involves comparing experimentally recorded spectra with theoretically calculated vibrational frequencies. For example, in the study of 5-amino-2-mercaptobenzimidazole (B160934) (5A2MBI), DFT calculations at the B3LYP/6-311G(d,p) level showed good agreement with experimental FT-IR and Raman spectra. atlantis-press.com

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3542 & 3449 (calculated for 5A2MBI) | atlantis-press.com |

| Scissoring | 1610 (calculated for 5A2MBI) | atlantis-press.com | |

| Wagging | 568 (calculated for 5A2MBI) | atlantis-press.com | |

| Hydroxyl (O-H) | Stretching (H-bonded) | ~3400 | researchgate.net |

| Stretching (free) | ~3700 | researchgate.net | |

| Sulfonamide (SO₂NH₂) | N-S Stretching | 950-866 | researchgate.net |

| Aromatic C-H | Stretching | 3000-2800 | researchgate.net |

| Aromatic C-N | Stretching | 1200-1350 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

For derivatives of benzenesulfonamide, X-ray diffraction studies have revealed detailed structural information. For instance, the crystal structure of 5-Amino-2-methylbenzenesulfonamide (B32415), a closely related compound, was determined to be orthorhombic. nih.govresearchgate.net In this structure, intermolecular N-H···O hydrogen bonds link the molecules to form a three-dimensional network, which is a key factor in stabilizing the crystal structure. nih.govresearchgate.net

In another example, 4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide, the aromatic rings were found to be oriented at a dihedral angle of 12.27 (3)°. nih.gov An intramolecular O-H···N hydrogen bond leads to the formation of a six-membered ring. nih.gov The sulfonamide group's sulfur atom is displaced from the plane formed by the oxygen and nitrogen atoms. nih.gov

The structural analysis of proteins using X-ray diffraction has been instrumental in understanding their function, and the same principles apply to smaller molecules like this compound. sci-hub.se The precise structural parameters obtained from these studies are prerequisites for rational drug design and structure-based functional studies. nih.gov

Table 2: Crystallographic Data for 5-Amino-2-methylbenzenesulfonamide

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | nih.govresearchgate.net |

| Molecular Weight | 186.23 | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Iba2 | researchgate.net |

| a (Å) | 10.679 (2) | nih.govresearchgate.net |

| b (Å) | 22.431 (5) | nih.govresearchgate.net |

| c (Å) | 7.1980 (14) | nih.govresearchgate.net |

| V (ų) | 1724.2 (6) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity determination of chemical compounds. For compounds structurally similar to this compound, such as 2-amino-5-nitrophenol (B90527) (2A5NP), HPLC methods have been developed and validated in various biological matrices. nih.gov

A typical HPLC method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with pH adjusted with orthophosphoric acid) and an organic solvent like methanol. nih.gov Detection is commonly performed using a UV detector at a specific wavelength. nih.gov For instance, a method for the genotoxic impurity 5-amino-2-chloropyridine (B41692) used a mobile phase of water (pH 3):MeOH (50:50, v/v) with UV detection at 254 nm. nih.gov

Method validation is a critical step to ensure the reliability of the analytical results. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For the analysis of 5-amino-2-chloropyridine, the method was validated in the range of 1-40 μg mL⁻¹, with a high correlation coefficient (R² = 0.999), and low LOD and LOQ values of 0.015 and 0.048 μg mL⁻¹, respectively. nih.gov Recovery studies are also performed to determine the accuracy of the method, with values typically expected to be within a certain percentage range, for example, 98.80% to 100.03%. nih.gov The purity of related compounds like 2-(5-Amino-2-hydroxyphenyl)benzothiazole is often specified as ≥97% by HPLC. amerigoscientific.com

While analytical HPLC focuses on quantification and purity assessment, preparative chromatography is employed for the isolation and purification of larger quantities of a compound. The principles are similar, but preparative systems use larger columns and higher flow rates to handle greater sample loads.

Column chromatography is a fundamental technique for the purification of synthesized compounds. For instance, in the synthesis of sulfonamide derivatives, the crude product is often purified by crystallization from a suitable solvent, such as ethanol, after initial separation. researchgate.net This process relies on the differential partitioning of the target compound and impurities between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The selection of the solvent system is crucial for achieving effective separation.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Amperometry)

Electrochemical techniques like cyclic voltammetry and amperometry are used to study the redox properties of this compound. These methods provide information about the oxidation and reduction potentials and the kinetics of electron transfer processes.

Studies on related compounds, such as 5-hydroxyindoleacetic acid (5-HIAA), have utilized cyclic voltammetry to investigate their redox behavior at modified electrodes. abechem.com For 5-HIAA, the redox reaction was found to be irreversible, and the process was controlled by both diffusion and adsorption on the electrode surface. abechem.com Similarly, the electrochemical behavior of 5-hydroxytryptamine (5-HT) has been studied using fast-scan cyclic voltammetry, which revealed a reversible 2-electron oxidation. nih.gov However, the oxidation of 5-HT can lead to the formation of products that foul the electrode surface. nih.gov

The development of chemically modified electrodes can enhance the sensitivity and selectivity of the electrochemical detection. For example, a poly(p-amino benzene sulfonic acid) modified glassy carbon electrode was used for the determination of 5-HIAA. abechem.com Peptides have also been used to create biosensors with antifouling properties for the detection of various analytes. mdpi.com

Surface Characterization Techniques for Self-Assembled Monolayer (SAM) Studies

The ability of molecules to form self-assembled monolayers (SAMs) on surfaces is crucial for various applications, including biosensors and functionalized materials. Several surface characterization techniques are employed to study the formation and properties of these monolayers.

For molecules containing thiol groups, such as derivatives of this compound, SAMs can be formed on gold surfaces through the strong gold-sulfur bond. nih.govmdpi.com The characterization of these SAMs can be performed using techniques like X-ray photoelectron spectroscopy (XPS) to determine the surface composition, and atomic force microscopy (AFM) to visualize the surface morphology. nih.gov

In the study of 5-amino-2-mercaptobenzimidazole (5-A-2MBI) SAMs on gold, Raman spectroscopy was used to characterize the functionalized surfaces. nih.gov The use of nanoparticle-on-a-mirror (NPoM) cavities can significantly enhance the Raman signal, allowing for more detailed analysis of the monolayer. nih.gov

Computational Chemistry and Modeling Approaches in 5 Amino 2 Hydroxybenzenesulfonamide Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. In the context of 5-Amino-2-hydroxybenzenesulfonamide, molecular docking simulations can be employed to identify potential biological targets and elucidate the molecular basis of its activity.

The process involves generating a three-dimensional structure of the ligand (this compound) and the target receptor. genominfo.org Software programs then explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. nih.govgenominfo.org These scores, often expressed in kcal/mol, indicate the stability of the ligand-receptor complex, with lower scores generally suggesting stronger binding. analchemres.org

Visual analysis of the docking results reveals crucial information about the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. analchemres.org This detailed understanding of the binding mode can guide the design of new derivatives of this compound with improved potency and selectivity.

Table 1: Illustrative Molecular Docking Data for a Hypothetical this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | -7.5 | HIS94, HIS96, THR199 | Hydrogen Bond, Hydrophobic |

| Dihydrofolate Reductase | -6.8 | ILE50, SER59, ARG70 | Hydrogen Bond, Electrostatic |

| Cyclooxygenase-2 | -8.2 | ARG120, TYR355, SER530 | Hydrogen Bond, Pi-Alkyl |

Note: This table presents hypothetical data for illustrative purposes. Actual results would be obtained from specific molecular docking studies.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net DFT calculations provide valuable insights into the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The HOMO represents the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can determine the energies of the HOMO and LUMO, providing insights into its electron-donating and electron-accepting capabilities. mdpi.com The distribution of these orbitals across the molecule can also be visualized, indicating the regions most susceptible to electrophilic and nucleophilic attack. mdpi.com

Determination of Chemical Hardness, Softness, and Electrophilicity Indices

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness, softness, and the electrophilicity index.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger hardness value indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness and reflects a molecule's ability to undergo chemical reactions. Higher softness corresponds to higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the reactivity of a compound in reactions involving charge transfer.

These parameters, derived from DFT calculations, provide a quantitative measure of the chemical reactivity of this compound.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 1.83 |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netlibretexts.org It is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to indicate different potential values, with red typically representing regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, an MEP map would reveal the electron-rich regions around the oxygen and nitrogen atoms, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would appear as electron-deficient regions, indicating their potential to act as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of this compound and the stability of its complexes with other molecules. nih.govnih.gov

MD simulations can be used to:

Explore the different conformations that this compound can adopt in solution and identify the most stable ones.

Analyze the flexibility of the molecule and the movement of its different functional groups.

Simulate the binding of this compound to a target protein and assess the stability of the resulting complex over time.

Calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking alone.

These simulations offer a dynamic picture of molecular interactions, complementing the static views provided by techniques like molecular docking. nih.gov

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational methods can also be employed to predict the most likely pathways for chemical reactions involving this compound and to gain insights into the underlying reaction mechanisms. By calculating the energy profiles of different possible reaction coordinates, researchers can identify the transition states and intermediates involved in a chemical transformation.

This in silico approach can help to:

Predict the products of a reaction before it is carried out experimentally.

Understand the factors that influence the rate and selectivity of a reaction.

Design more efficient synthetic routes to this compound and its derivatives.

Through these computational investigations, a deeper understanding of the chemical reactivity and potential applications of this compound can be achieved.

Virtual Screening and Rational Lead Optimization Strategies

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. Following the identification of initial "hits" from virtual screening, rational lead optimization strategies are employed to iteratively modify the chemical structure of these hits to enhance their potency, selectivity, and pharmacokinetic properties.

The this compound scaffold is particularly amenable to these computational strategies due to its synthetic tractability and the presence of key functional groups—the sulfonamide, amino, and hydroxyl groups—that can participate in crucial interactions with biological targets. nih.gov This scaffold has been a focal point in the design of inhibitors for various enzymes, most notably carbonic anhydrases (CAs). nih.govnih.gov

Structure-based virtual screening (SBVS) relies on the three-dimensional (3D) structure of the target protein, which can be determined experimentally through techniques like X-ray crystallography or computationally via homology modeling. drugdiscoverynews.comstanford.edu Once the 3D structure is obtained, molecular docking simulations are performed to predict the binding mode and affinity of candidate molecules within the target's active site.

A study on the development of a molecular docking protocol for the virtual screening of new carbonic anhydrase VII (CA VII) inhibitors successfully identified several approved drugs, including meloxicam (B1676189) and piroxicam, as potential leads. nih.gov This highlights the power of SBVS in identifying novel uses for existing compounds and in discovering new chemical entities.

The following table illustrates a hypothetical output from a structure-based virtual screening campaign for this compound derivatives targeting a specific carbonic anhydrase isoform.

| Derivative ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Lead Compound 1 | -9.5 | His94, His96, His119, Thr199 | 50 nM |

| Lead Compound 2 | -9.2 | His94, Gln92, Val121 | 75 nM |

| Lead Compound 3 | -8.8 | His96, Thr200, Pro202 | 120 nM |

This table is illustrative and based on typical data from virtual screening studies.

When the 3D structure of the target is unknown, ligand-based virtual screening (LBVS) methods can be employed. These methods utilize the chemical information from a set of known active compounds to identify new molecules with similar properties. Pharmacophore modeling is a common LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is generated.

For this compound, a pharmacophore model could be developed based on a series of its known active derivatives. This model would then be used to screen large compound databases to find novel molecules that match the pharmacophore and are therefore likely to be active. Studies on other sulfonamide-containing compounds have successfully used pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) to identify potent carbonic anhydrase inhibitors. mdpi.com

Once initial hits are identified through virtual screening, the process of rational lead optimization begins. This involves making targeted chemical modifications to the lead compound to improve its drug-like properties. Computational chemistry plays a pivotal role in this phase by predicting how these modifications will affect binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.